molecular formula C19H19ClN2O4 B3019202 5-chloro-2-methoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 941956-95-2

5-chloro-2-methoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No. B3019202
CAS RN: 941956-95-2
M. Wt: 374.82
InChI Key: IHXFZSVRJGBHRD-UHFFFAOYSA-N
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Description

The compound of interest, 5-chloro-2-methoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide, is a chemical entity that appears to be related to a class of compounds with potential pharmacological activities. While the exact compound is not directly mentioned in the provided papers, there are related compounds that share some structural similarities, such as the presence of a chloro, methoxy, and benzamide group, which are often seen in medicinal chemistry for their biological activities.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of a β-amyloid aggregation inhibitor involves a one-pot synthesis followed by desulfurization and acylation steps . Another related compound, TKS159, is synthesized from optically active pyrrolidine derivatives, indicating the importance of stereochemistry in the synthesis of such compounds . These methods highlight the complexity and precision required in synthesizing compounds with specific biological activities.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic and analytical techniques. For example, TKS159 has been characterized by X-ray powder diffractometry, thermal analysis, infrared spectroscopy, and 13C-NMR spectroscopy . These techniques are crucial for confirming the structure of synthesized compounds and for understanding their polymorphic forms, which can significantly affect their physical properties and biological activities.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typically tailored to introduce specific functional groups that are essential for the desired biological activity. The reactions may include halogenation, acylation, and amine formation, as seen in the synthesis of TKS159 and its isomers . The choice of reagents and reaction conditions is critical to achieve high yields and selectivity for the desired product.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. For instance, two polymorphs of TKS159 exhibit different thermal behaviors, with one form being more thermodynamically stable than the other . The polymorphism can affect the solubility, stability, and bioavailability of the compound. Additionally, the presence of specific functional groups, such as chloro and methoxy, can impact the compound's reactivity and interaction with biological targets.

Safety and Hazards

Glyburide, which this compound is a metabolite of, has been found to require very high doses in vivo, which is associated with hypoglycemia .

Future Directions

The compound’s potential as a catalyst for reductive amination by transfer hydrogenation suggests possible future directions in chemical synthesis .

properties

IUPAC Name

5-chloro-2-methoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O4/c1-25-16-8-5-12(20)10-14(16)19(24)21-13-6-7-15(17(11-13)26-2)22-9-3-4-18(22)23/h5-8,10-11H,3-4,9H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHXFZSVRJGBHRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC(=C(C=C2)N3CCCC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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